molecular formula C27H25N3O2 B2433235 1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-97-4

1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2433235
CAS No.: 901245-97-4
M. Wt: 423.516
InChI Key: VNVNOLWXOXIPMP-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes multiple aromatic rings and methoxy groups

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-16-6-9-19(10-7-16)26-22-15-28-23-14-25(32-5)24(31-4)13-21(23)27(22)30(29-26)20-11-8-17(2)18(3)12-20/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVNOLWXOXIPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of biocatalysts, such as Saccharomyces cerevisiae, in combination with natural deep eutectic solvents (NADES), has been explored for the eco-friendly production of chiral building blocks, which can be further utilized in the synthesis of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: The replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenyl)ethanone: A simpler compound with similar aromatic structures.

    3,4-dimethoxyacetophenone: Shares methoxy groups and aromatic rings.

    4-methoxybenzaldehyde: Contains methoxy and aromatic functionalities.

Uniqueness

1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its complex structure, which combines multiple aromatic rings and functional groups

Biological Activity

1-(3,4-Dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS Number: 901245-97-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N3O2C_{27}H_{25}N_{3}O_{2} with a molecular weight of 423.5 g/mol. The structure includes a pyrazoloquinoline core with dimethyl and dimethoxy substituents that enhance its solubility and reactivity.

PropertyValue
CAS Number901245-97-4
Molecular FormulaC27H25N3O2
Molecular Weight423.5 g/mol

Anti-inflammatory Activity

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. Specifically, studies have shown that this compound can inhibit lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW 264.7 macrophage cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

  • Inhibition Potency : The compound demonstrated an IC50 value comparable to established anti-inflammatory agents. For instance, one study reported an IC50 of approximately 0.39 μM for related compounds, indicating strong potential for therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer properties of pyrazoloquinolines have been extensively studied. These compounds have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Mechanisms of Action : The compound may exert its effects by modulating signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
  • Case Studies : In vitro studies have demonstrated that derivatives similar to this compound can significantly reduce cell viability in breast cancer and lung cancer cell lines .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of pyrazoloquinoline derivatives:

  • Broad Spectrum : Preliminary studies suggest activity against both Gram-positive and Gram-negative bacteria.
  • Potential Applications : This activity could be leveraged for developing new antibiotics or adjunct therapies for resistant bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

Structural FeatureEffect on Activity
Dimethyl groupsEnhance lipophilicity and cellular uptake
Methoxy groupsImprove solubility and bioavailability
Positioning of substituentsAffects binding affinity to biological targets

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